molecular formula C14H12O3 B6356664 (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1220995-31-2

(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B6356664
CAS RN: 1220995-31-2
M. Wt: 228.24 g/mol
InChI Key: XYAIQUYQYFVZDY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as 3-(2-Methoxyphenyl)-2-propen-1-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, floral odor and is used as a precursor to a variety of organic compounds. It is produced in a variety of ways, including by the Friedel-Crafts acylation of benzene with ethyl acetoacetate and aluminum chloride.

Mechanism of Action

The mechanism of action of (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is largely unknown. However, it is believed that the compound acts as an intermediate in the synthesis of a variety of organic compounds, which are then used in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one are largely unknown. It is not known to have any direct effects on the body, and there is no evidence that it has any toxic effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The primary advantage of using (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one in laboratory experiments is its relatively low cost and availability. Additionally, it is easy to handle and store, and it is not prone to decomposition. The main limitation of using this compound is that it does not have any known biochemical or physiological effects, which limits its usefulness for studying the effects of certain compounds on the body.

Future Directions

There are a number of potential future directions for the use of (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one in scientific research. These include further exploration of its potential applications in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals; further investigation into its mechanism of action; and further research into its potential biochemical and physiological effects. Additionally, further research could be conducted into its potential use as a starting material for the synthesis of a variety of organic compounds, as well as its potential use in the synthesis of polymers, dyes, and other materials.

Synthesis Methods

The most common method of synthesizing (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is through the Friedel-Crafts acylation of benzene with ethyl acetoacetate and aluminum chloride. The reaction is carried out in an inert atmosphere at temperatures of between 40-45°C for a few hours. The reaction is exothermic and yields a product with a purity of up to 95%.

Scientific Research Applications

(2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as aldehydes, ketones, esters, and amides. It is also used as a reagent in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it is used in the synthesis of polymers, dyes, and other materials.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14-7-3-2-6-12(14)13(15)9-8-11-5-4-10-17-11/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAIQUYQYFVZDY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

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